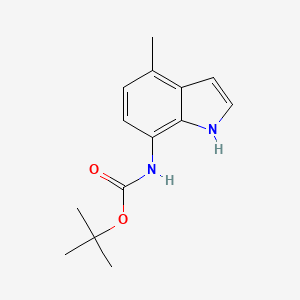

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methyl-1H-indol-7-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-5-6-11(12-10(9)7-8-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOJYUAKLSLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216216 | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-84-7 | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (4-methyl-1H-indol-7-yl)carbamate typically involves the reaction of 4-methyl-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Reactions with electrophiles : The indole moiety can undergo electrophilic substitution reactions, making it useful in creating diverse derivatives.

- Formation of heterocycles : It can act as a precursor for synthesizing other heterocyclic compounds, which are important in medicinal chemistry.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Indole ring can be substituted at various positions. |

| Heterocycle Formation | Serves as a building block for complex heterocycles. |

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its structural features that resemble known bioactive compounds. Notably:

- Anticancer Activity : Research indicates that indole derivatives exhibit promising anticancer properties. For instance, indole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

- Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of indole derivatives, including this compound:

- Synthesis of Indole Derivatives :

- Biological Activity Evaluation :

- Pharmacological Studies :

Mechanism of Action

The mechanism of action of tert-Butyl (4-methyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weight calculated based on standard atomic masses.

Structural Differences and Implications

a) Core Heterocycle Variations

- Indole vs. Pyrimidines, with nitrogen atoms at 1,3-positions, are more polarizable, enhancing interactions in biological targets .

b) Substituent Effects

- Halogenation : Fluorine () and iodine () introduce electronegativity and heavy-atom effects, respectively. Fluorine’s strong electron-withdrawing nature can modulate pKa and binding affinity, while iodine’s size impacts steric interactions and crystallinity .

- Functional Groups : The 3-formyl group in increases electrophilicity, making it prone to nucleophilic attack, whereas the 4-methyl group in the target compound offers steric protection without significant electronic disruption.

c) Molecular Weight and Solubility

- Higher molecular weights in iodinated compounds (e.g., at 403.22 g/mol) correlate with reduced aqueous solubility, whereas the target compound’s lower weight (246.31 g/mol) suggests better bioavailability. Methoxy () and amino () groups mitigate insolubility by introducing hydrogen-bonding sites.

Biological Activity

Tert-butyl (4-methyl-1H-indol-7-yl)carbamate, a compound classified under indole derivatives, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a carbamate functional group linked to a 4-methyl-1H-indole moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with indole structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar indole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Modulation of Cell Signaling Pathways : Indoles are known to influence various signaling pathways, potentially leading to altered cellular responses in cancer and inflammation .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound involves both in vitro and in vivo studies. The following sections summarize key findings from recent research.

In Vitro Studies

In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, studies focusing on indole derivatives have shown that modifications at specific positions on the indole ring can significantly enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | GBM Cells | 0.1 μM | Induction of methuosis |

| Study B | Lung Cancer | 0.5 μM | Microtubule disruption |

| Study C | Astrocytes | >100 μM | Anti-inflammatory effects |

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that it may possess protective effects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. However, the bioavailability and effectiveness in vivo require further exploration .

Case Studies

Several case studies have illustrated the compound's potential applications:

- Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting a protective role against neuroinflammation .

- Anticancer Activity : Another investigation showed that the compound exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with mechanisms involving microtubule disruption and apoptosis induction .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-methyl-1H-indol-7-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of the indole amine using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A protocol analogous to (Steps 3–6) suggests:

- Use Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .

- Optimize stoichiometry (e.g., 1.2 equiv Boc₂O) and reaction time (10–12 hours) for complete conversion.

- Monitor progress via TLC or HPLC. Post-reaction, adjust pH to isolate intermediates (e.g., aqueous extraction at pH 5 and 10) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

Q. What are the recommended storage conditions to ensure compound stability?

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

- Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may degrade the Boc protecting group .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the Boc group to 4-methyl-1H-indol-7-amine?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance Boc₂O reactivity .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Temperature control : Maintain -78°C during Boc₂O addition to suppress competing N-alkylation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C) under N₂ atmosphere .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.